molecular formula C21H23N7O4 B10878176 8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10878176
M. Wt: 437.5 g/mol
InChI Key: QFSMHBBMPAYOTH-UHFFFAOYSA-N
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Description

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with a piperazine ring and a phenylpyrrolidinyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The piperazine and phenylpyrrolidinyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a piperazine and phenylpyrrolidinyl group sets it apart from other similar compounds, offering potential for novel applications in various fields .

Properties

Molecular Formula

C21H23N7O4

Molecular Weight

437.5 g/mol

IUPAC Name

8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H23N7O4/c1-24-17-16(19(31)25(2)21(24)32)22-20(23-17)27-10-8-26(9-11-27)14-12-15(29)28(18(14)30)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,22,23)

InChI Key

QFSMHBBMPAYOTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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